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Compound of Interest

Compound Name: 4-Ethoxy-3-ethylbenzaldehyde

CAS No.: 883536-96-7

Cat. No.: B1424019

Get Quote

Executive Analysis
4-Ethoxy-3-ethylbenzaldehyde (CAS: 883536-96-7) represents a distinct lipophilic evolution

of the vanillin scaffold. Unlike its parent compounds—Vanillin (4-hydroxy-3-

methoxybenzaldehyde) and Ethyl Vanillin (3-ethoxy-4-hydroxybenzaldehyde)—this analog

features a "capped" phenolic position (4-ethoxy) and a steric alkyl substitution (3-ethyl)

replacing the traditional methoxy group.

This structural modification drastically alters its functional profile:

Loss of H-Bond Donor: The absence of a free hydroxyl group at C4 eliminates antioxidant

radical scavenging capacity (e.g., DPPH activity), shifting its utility from preservation to

structural intermediacy and fragrance stability.

Enhanced Lipophilicity: The 3-ethyl/4-ethoxy combination significantly increases LogP,

improving blood-brain barrier (BBB) permeability and membrane interaction, making it a
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candidate for central nervous system (CNS) active drug design or highly substantive

fragrance formulations.

Key Application Areas
Pharmaceuticals: Intermediate for lipophilic Schiff bases and styrene derivatives.

Fragrance & Flavor: High-stability aromatic agent (non-discoloring due to lack of phenol).

Agrochemicals: Precursor for hydrophobic pesticide moieties.

Structural Comparison & Physicochemical Data[1]
[2][3][4]
The following table contrasts 4-Ethoxy-3-ethylbenzaldehyde with industry-standard analogs.

Note the inverse relationship between lipophilicity (LogP) and water solubility.
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Data derived from consensus computational models and available literature [1, 2].

Structure-Activity Relationship (SAR) Analysis
The biological and chemical activity of this series is governed by the "Push-Pull" electronics of

the benzene ring and the steric bulk of the substituents.

Mechanistic Insights
The 4-Position (Para):

Hydroxyl (-OH): Essential for receptor binding (e.g., TRPV1 activation) and antioxidant

activity.
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Ethoxy (-OEt): "Caps" the activity. It prevents oxidative degradation (browning) but

abolishes radical scavenging. It increases metabolic stability against glucuronidation.

The 3-Position (Meta):

Methoxy (-OMe): Electronic donor.

Ethyl (-Et): Steric spacer. The ethyl group is bulkier than methoxy but electronically

neutral/weakly donating. This alters the binding pocket fit, potentially increasing selectivity

for hydrophobic pockets over polar ones.

SAR Visualization
The following diagram illustrates the functional consequences of structural modifications

around the benzaldehyde core.
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Figure 1: Functional impact of substituents on the 4-Ethoxy-3-ethylbenzaldehyde scaffold.

Experimental Protocols
To validate the SAR claims (specifically the impact of the 4-ethoxy vs. 4-hydroxy group), the

following experimental workflows are recommended.
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Protocol A: Synthesis of 4-Ethoxy-3-ethylbenzaldehyde
Objective: Synthesize the target molecule from 3-ethyl-4-hydroxybenzaldehyde via Williamson

Ether Synthesis.

Reagents:

Substrate: 3-Ethyl-4-hydroxybenzaldehyde (1.0 eq)

Alkylating Agent: Iodoethane (1.2 eq) or Diethyl Sulfate

Base: Potassium Carbonate (

, 2.0 eq)

Solvent: DMF or Acetone

Step-by-Step Methodology:

Dissolution: Dissolve 10 mmol of 3-ethyl-4-hydroxybenzaldehyde in 20 mL of anhydrous

DMF under

atmosphere.

Deprotonation: Add powdered

(20 mmol) and stir at room temperature for 30 minutes to form the phenoxide anion.

Alkylation: Dropwise add Iodoethane (12 mmol). Heat the mixture to 60°C.

Monitoring: Monitor reaction via TLC (Hexane:EtOAc 8:2). The starting material spot (

) should disappear, replaced by a higher running spot (

).

Workup: Pour mixture into ice water (100 mL). Extract with Ethyl Acetate (3x). Wash organics

with brine, dry over

.
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Purification: Concentrate in vacuo. Purify via silica gel column chromatography (Gradient: 0-

10% EtOAc in Hexane).

Protocol B: Comparative Stability Assay (Alkali Stress)
Objective: Demonstrate the chemical stability of the 4-ethoxy analog compared to Vanillin

under basic conditions (simulating formulation environments).

Preparation: Prepare 10 mM solutions of Vanillin and 4-Ethoxy-3-ethylbenzaldehyde in

Ethanol.

Stress Condition: Add 1.0 eq of 1M NaOH to each vial.

Observation:

Vanillin: Instantly turns yellow/orange due to phenolate formation (bathochromic shift).

Susceptible to oxidative coupling over 24h.

4-Ethoxy-3-ethylbenzaldehyde: Remains colorless/pale. No phenolate formation

possible.

Quantification: Measure UV-Vis absorbance at 350nm (phenolate region) at T=0 and T=24h.

Synthesis & Screening Workflow
The following diagram outlines the logical flow from precursor selection to biological screening

for this class of analogs.
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Figure 2: Synthesis and application workflow for 4-Ethoxy-3-ethylbenzaldehyde.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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